molecular formula C20H17N3OS B14815259 N-phenyl-2-[(phenylcarbamothioyl)amino]benzamide

N-phenyl-2-[(phenylcarbamothioyl)amino]benzamide

Cat. No.: B14815259
M. Wt: 347.4 g/mol
InChI Key: GSHOQQCRMNDXQP-UHFFFAOYSA-N
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Description

2-[(anilinocarbonothioyl)amino]-N-phenylbenzamide is an organic compound with a complex structure that includes both aniline and benzamide functional groups.

Properties

Molecular Formula

C20H17N3OS

Molecular Weight

347.4 g/mol

IUPAC Name

N-phenyl-2-(phenylcarbamothioylamino)benzamide

InChI

InChI=1S/C20H17N3OS/c24-19(21-15-9-3-1-4-10-15)17-13-7-8-14-18(17)23-20(25)22-16-11-5-2-6-12-16/h1-14H,(H,21,24)(H2,22,23,25)

InChI Key

GSHOQQCRMNDXQP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2NC(=S)NC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

The synthesis of 2-[(anilinocarbonothioyl)amino]-N-phenylbenzamide typically involves the reaction of aniline derivatives with benzoyl isothiocyanate under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, and the product is purified through recrystallization . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

2-[(anilinocarbonothioyl)amino]-N-phenylbenzamide undergoes various chemical reactions, including:

Scientific Research Applications

2-[(anilinocarbonothioyl)amino]-N-phenylbenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(anilinocarbonothioyl)amino]-N-phenylbenzamide involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects. For example, it may inhibit the activity of histone deacetylases, which play a role in gene expression and cancer progression .

Comparison with Similar Compounds

2-[(anilinocarbonothioyl)amino]-N-phenylbenzamide can be compared with other similar compounds, such as:

The uniqueness of 2-[(anilinocarbonothioyl)amino]-N-phenylbenzamide lies in its specific functional groups, which confer distinct chemical reactivity and biological activity.

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